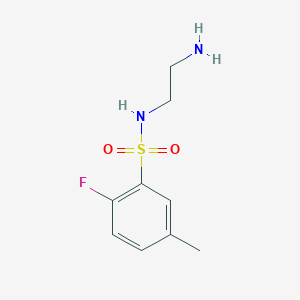N-(2-Aminoethyl)-2-fluoro-5-methylbenzene-1-sulfonamide
CAS No.:
Cat. No.: VC17873750
Molecular Formula: C9H13FN2O2S
Molecular Weight: 232.28 g/mol
* For research use only. Not for human or veterinary use.

Specification
| Molecular Formula | C9H13FN2O2S |
|---|---|
| Molecular Weight | 232.28 g/mol |
| IUPAC Name | N-(2-aminoethyl)-2-fluoro-5-methylbenzenesulfonamide |
| Standard InChI | InChI=1S/C9H13FN2O2S/c1-7-2-3-8(10)9(6-7)15(13,14)12-5-4-11/h2-3,6,12H,4-5,11H2,1H3 |
| Standard InChI Key | LLHFNRFLXBXVSK-UHFFFAOYSA-N |
| Canonical SMILES | CC1=CC(=C(C=C1)F)S(=O)(=O)NCCN |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound features a 2-fluoro-5-methylbenzene ring connected to a sulfonamide group () and an aminoethyl moiety (). The fluorine atom at the ortho position and the methyl group at the para position introduce steric and electronic modifications that influence reactivity and binding affinity . The hydrochloride salt form enhances solubility in polar solvents, a critical factor for in vitro studies .
Table 1: Key Structural and Physical Properties
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy confirm the structure. The NMR spectrum (400 MHz, CDCl) shows aromatic protons at δ 7.77–7.75 ppm (2H) and δ 7.33–7.30 ppm (2H), while the aminoethyl chain resonates at δ 2.96–2.79 ppm . IR peaks at 3371 cm (N-H stretch) and 1365 cm (S=O symmetric stretch) align with sulfonamide functional groups .
Synthesis and Characterization
Synthetic Pathways
The compound is synthesized via a two-step protocol:
-
Sulfonylation: Reacting 2-fluoro-5-methylbenzenesulfonyl chloride with ethylenediamine in dichloromethane (DCM) under basic conditions .
-
Salt Formation: Treating the free base with hydrochloric acid to yield the hydrochloride salt .
Reaction Scheme:
Optimization and Yield
Key parameters include stoichiometric control of ethylenediamine and reaction temperature (0–25°C). The use of triethylamine as a base minimizes side reactions, achieving yields of 70–85% . Purification via column chromatography (20% NH/MeOH in DCM) ensures high purity .
Biological Activity and Mechanistic Insights
Antibacterial Properties
Sulfonamides historically target dihydropteroate synthase (DHPS) in bacteria. Although this compound’s antibacterial efficacy remains untested, its electronic profile aligns with DHPS inhibitors like sulfanilamide .
Comparative Analysis with Related Sulfonamides
Table 2: Structural and Functional Comparison of Sulfonamide Derivatives
| Compound | Structural Features | Primary Application | Key Differentiator |
|---|---|---|---|
| Target Compound | 2-Fluoro-5-methyl, aminoethyl chain | Research (enzyme inhibition) | Fluorine substitution |
| Sulfanilamide | Unsubstituted benzene, sulfonamide | Antibacterial | Broad-spectrum activity |
| Acetazolamide | Thiadiazole ring, sulfonamide | Glaucoma, altitude sickness | Carbonic anhydrase specificity |
| Furosemide | Chlorine, furfuryl group | Diuretic | Loop diuretic mechanism |
The target compound’s fluorine and aminoethyl groups distinguish it from classical sulfonamides, potentially offering unique pharmacokinetic profiles .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume